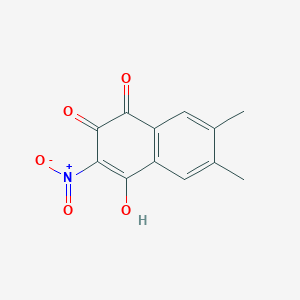
Succinic acid, (4-ethoxy-1-naphthylcarbonylmethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Succinic acid, (4-ethoxy-1-naphthylcarbonylmethyl) ester is a derivative of succinic acid, which is a dicarboxylic acid with the chemical formula C4H6O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of succinic acid, (4-ethoxy-1-naphthylcarbonylmethyl) ester typically involves the esterification of succinic acid with 4-ethoxy-1-naphthylcarbonylmethyl alcohol. This reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
On an industrial scale, the production of succinic acid esters often involves the catalytic hydrogenation of maleic acid or maleic anhydride, followed by esterification with the appropriate alcohol. This process employs catalysts such as nickel or palladium under high-pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Succinic acid, (4-ethoxy-1-naphthylcarbonylmethyl) ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Succinic acid, (4-ethoxy-1-naphthylcarbonylmethyl) ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and as a biochemical probe.
Medicine: Explored for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of biodegradable plastics, solvents, and other industrial chemicals
Mechanism of Action
The mechanism of action of succinic acid, (4-ethoxy-1-naphthylcarbonylmethyl) ester involves its interaction with specific molecular targets and pathways. As an ester derivative of succinic acid, it can participate in metabolic pathways such as the tricarboxylic acid (TCA) cycle. It may also act as a signaling molecule, influencing gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Succinic acid: A dicarboxylic acid with similar chemical properties but lacks the ester functional group.
Maleic acid: Another dicarboxylic acid that can be converted into succinic acid through hydrogenation.
Fumaric acid: An isomer of maleic acid with similar chemical properties.
Uniqueness
Succinic acid, (4-ethoxy-1-naphthylcarbonylmethyl) ester is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
CAS No. |
60634-59-5 |
|---|---|
Molecular Formula |
C18H18O6 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
4-[2-(4-ethoxynaphthalen-1-yl)-2-oxoethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H18O6/c1-2-23-16-8-7-13(12-5-3-4-6-14(12)16)15(19)11-24-18(22)10-9-17(20)21/h3-8H,2,9-11H2,1H3,(H,20,21) |
InChI Key |
WCGDILHLLCSION-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)C(=O)COC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-4-methoxybenzamide](/img/structure/B14604731.png)



![N,N'-Dimethyl-N-(4-oxo-4,6-dihydrofuro[3,4-d][1,3]thiazol-2-yl)urea](/img/structure/B14604751.png)
![[(1-Propyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B14604754.png)



![2-[1-(4-Methylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14604781.png)



![2-[4-(2-Methylpropanoyl)phenyl]propyl acetate](/img/structure/B14604823.png)
